- Preparation of ruxolitinib, China, , ,
Cas no 941678-49-5 (Ruxolitinib)

Ruxolitinib structure
Product name:Ruxolitinib
CAS No:941678-49-5
MF:C17H18N6
Molecular Weight:306.365022182465
MDL:MFCD12031592
CID:820687
PubChem ID:25126798
Ruxolitinib 化学的及び物理的性質
名前と識別子
-
- β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (R)-Ruxolitinib
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
- INCB018424
- Ruxolitinib
- Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
- Ruxolitinib INCB018424Jakafi
- Ruxolitinib(INCB018424)
- Ruxolitinib-D4
- ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- INCB-018424
- (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- Ruxolitinib (INCB018424)
- INCB 018424
- INCB18424
- INC424
- 82S8X8XX8H
- INCB018424 (Ruxolitinib)
- C17H18N6
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- R-Ruxolitinib
- Ruxolitinib [USAN:INN]
- INCB 18424
- INC 424
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
- Opzelura
- AS-18619
- L01XE18
- CHEBI:66919
- DTXSID10240930
- SCHEMBL16546708
- CCG-264889
- AKOS016842401
- EX-A1670
- RUXOLITINIB [VANDF]
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
- HFNKQEVNSGCOJV-OAHLLOKOSA-N
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
- BDBM50355501
- (R)-Ruxolitinib (>90%)
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- UNII-82S8X8XX8H
- HSDB 8259
- AC-24280
- CHEMBL1789941
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
- ruxolitinibum
- Q7383611
- EN300-18772174
- NSC800874
- NCGC00244253-12
- 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
- INC-424
- BRD-K53972329-001-07-0
- INCB-18424
- Ruxolitinib [INN]
- (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
- BRD-K53972329-001-02-1
- NSC-763371
- NCGC00244253-01
- Oral JAK Inhibitor INCB18424
- INCB018424 , (R)-Ruxolitinib
- s1378
- 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
- (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
- (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- SCHEMBL171319
- 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
- NSC-800874
- NCGC00244253-02
- RUXOLITINIB [MI]
- RXT
- NCGC00244253-11
- BRD-K53972329-001-03-9
- A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
- MFCD12031592
- NSC763371
- DB08877
- HY-50856
- RUXOLITINIB [WHO-DD]
- NCGC00244253-23
- AB01565782_02
- CS-0864
- RUXOLITINIB [USAN]
- DTXCID40163421
- (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
- GTPL5688
- Ruxolitinib (USAN/INN)
- 941678-49-5
- D09959
- INCB18424,Ruxolitinib
- SDCCGSBI-0654261.P002
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
- BCP9000784
-
- MDL: MFCD12031592
- インチ: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
- InChIKey: HFNKQEVNSGCOJV-OAHLLOKOSA-N
- SMILES: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
計算された属性
- Exact Mass: 306.159295g/mol
- Surface Charge: 0
- XLogP3: 2.1
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 4
- Exact Mass: 306.159295g/mol
- 単一同位体質量: 306.159295g/mol
- Topological Polar Surface Area: 83.2Ų
- Heavy Atom Count: 23
- 複雑さ: 453
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Dissociation Constants: pKa1 = 0.91 (imine); pKa2 = 5.51 (secondary imine); pKa3 = 13.89 (secondary amine) (est)
- Color/Form: No data available
- 密度みつど: 1.40
- ゆうかいてん: No data available
- Boiling Point: 592.6±50.0 °C at 760 mmHg
- フラッシュポイント: 312.2±30.1 °C
- Solubility: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
- PSA: 83.18000
- LogP: 3.46638
Ruxolitinib Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102801-1g |
Ruxolitinib |
941678-49-5 | 98% | 1g |
$1520 | 2024-07-28 | |
Ambeed | A272323-10mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 10mg |
$25.0 | 2025-02-20 | |
Ambeed | A272323-250mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 250mg |
$115.0 | 2025-02-20 | |
DC Chemicals | DC4230-100 mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 99% | 100mg |
$300.0 | 2022-02-28 | |
Biosynth | FR27771-0.25 g |
Ruxolitinib |
941678-49-5 | 0.25 g |
$412.91 | 2023-01-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-100mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 100mg |
¥650.00 | 2023-09-09 | |
eNovation Chemicals LLC | D498284-100G |
Ruxolitinib |
941678-49-5 | >95% | 100g |
$8420 | 2024-07-21 | |
Key Organics Ltd | AS-18619-10MG |
Ruxolitinib |
941678-49-5 | >98% | 10mg |
£496.10 | 2025-02-09 | |
Apollo Scientific | BIFK0027-5mg |
Ruxolitinib |
941678-49-5 | 5mg |
£45.00 | 2025-02-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-200 mg |
Ruxolitinib |
941678-49-5 | 99.42% | 200mg |
¥6807.00 | 2022-04-26 |
Ruxolitinib 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ; rt → reflux; reflux → rt
1.2 Reagents: Ammonia ; overnight, rt
1.2 Reagents: Ammonia ; overnight, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Diethanolamine , (+)-Dibenzoyltartaric acid ; 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
Reference
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
Reference
- Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to AllenesAngewandte Chemie, 2015, 54(24), 7149-7153,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Reference
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Synthesis of INCB018424 with high ee valueHecheng Huaxue, 2011, 19(2), 280-282,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Reference
- Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Reference
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Reference
- Intermediate of JAK inhibitor and preparation method thereof, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Reference
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Reference
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
Reference
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Reference
- Method for preparing JAK inhibitor Ruxolitinib or its salt, China, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
Reference
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Reference
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Reference
- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Ethanol ; 5 h, rt
Reference
- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
Reference
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
Reference
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
Ruxolitinib Raw materials
- INDEX NAME NOT YET ASSIGNED
- N-[(2E)-3-(Dimethylamino)-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-propen-1-ylidene]-N-methylmethanaminium
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- 1,1-Dimethylethyl 4-[1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- L(+)-Tartaric acid
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- Ruxolitinib N-Methanol
- Perchlorate (8CI,9CI)
- Cyclopentanepropanenitrile, β-hydrazinyl-, (βR)-
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (R)-(4-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- (+)-Dibenzoyl-D-tartaric acid
Ruxolitinib Preparation Products
Ruxolitinib Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:941678-49-5)Ruxolitinib
注文番号:sfd696
在庫ステータス:in Stock
はかる:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Ruxolitinib 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
941678-49-5 (Ruxolitinib) Related Products
- 1092939-17-7(Ruxolitinib phosphate)
- 923583-18-0(1H-Pyrrolo[2,3-b]pyridine-5-butanol, 3-(1-methyl-1H-pyrazol-4-yl)-)
- 923583-36-2(1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-)
- 923583-34-0(1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-octyl-)
- 941678-49-5(Ruxolitinib)
- 942918-07-2(GSK-1070916)
- 1092939-16-6((betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile sulfate)
- 1092788-83-4(PP121)
- 857531-67-0(3-Pyridinecarbonitrile, 6-[3-methyl-1-(triphenylmethyl)-1H-pyrazol-4-yl]-)
- 1187594-09-7(Baricitinib)
推奨される供給者
Amadis Chemical Company Limited
(CAS:941678-49-5)Ruxolitinib

Purity:99%/99%
はかる:1g/5g
Price ($):256.0/898.0
atkchemica
(CAS:941678-49-5)Ruxolitinib

Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry